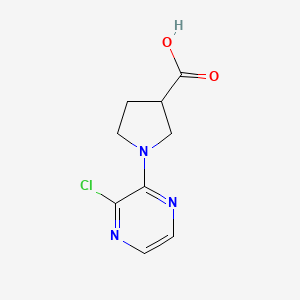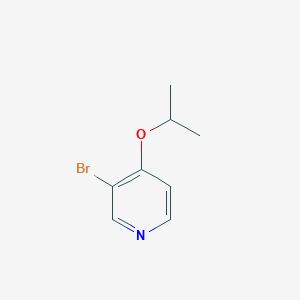
3-Bromo-4-isopropoxypyridine
Vue d'ensemble
Description
3-Bromo-4-isopropoxypyridine is a chemical compound that belongs to a class of pyridine derivatives. It has a molecular formula of C8H10BrNO and a molecular weight of 216.08 g/mol .
Molecular Structure Analysis
The molecular structure of this compound has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that organoboron compounds are often used in carbon–carbon bond-forming reactions like the Suzuki–Miyaura cross-coupling .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It is stored in a sealed, dry environment at room temperature .Applications De Recherche Scientifique
Halogen Atom Migration in Halogeno-Derivatives
Research has shown that halogen atoms in halogeno-derivatives of dihydroxypyridine, which are structurally similar to 3-bromo-4-isopropoxypyridine, can undergo migration under specific conditions. For instance, when 3-bromo-2,4-dihydroxypyridine is treated with chlorinating agents in an acidic environment, the bromine atom can migrate from the 3-position to the 5-position, resulting in the formation of 5-bromo-3-chloro-2,4-dihydroxypyridine. This demonstrates the dynamic behavior of halogen atoms in pyridine derivatives and provides insights into halogen dance reactions which are useful in synthetic chemistry for introducing functional groups at specific positions on the pyridine ring (Hertog & Schogt, 2010).
Amination Reactions Involving Bromo-Derivatives
Another study explored the amination reactions of bromo-derivatives of ethoxypyridine, including compounds similar to this compound. The amination of 3-bromo-4-ethoxypyridine with potassium amide in liquid ammonia was found to yield 2-amino-4-ethoxypyridine as the chief product, with 2-amino-5-bromo-4-ethoxypyridine forming as a byproduct. This indicates the potential utility of such bromo-derivatives in synthesizing amino-substituted pyridines, which are valuable intermediates in the production of pharmaceuticals and agrochemicals (Pieterse & Hertog, 2010).
Directed Deprotonation-Transmetalation Route
The directed deprotonation-transmetalation strategy has been applied to bromopyridines, including 3-bromopyridine derivatives, to achieve regioselective substitution and introduce various functional groups at the pyridine ring. This methodology provides a flexible route for synthesizing substituted pyridines, including 4-substituted and 3,4-disubstituted variants, showcasing the versatility of bromopyridine derivatives in organic synthesis (Karig, Spencer, & Gallagher, 2001).
Safety and Hazards
The safety data sheet for 3-Bromo-4-isopropoxypyridine indicates that it is classified under acute toxicity, oral (Category 4), and skin corrosion/irritation (Category 2) . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment is advised .
Mécanisme D'action
Target of Action
It is often used as a reagent in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that undergo carbon–carbon bond formation.
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 3-Bromo-4-isopropoxypyridine likely acts as an electrophile, reacting with organoboron reagents in the presence of a palladium catalyst . The bromine atom in this compound is replaced by the organoboron reagent, forming a new carbon–carbon bond .
Biochemical Pathways
In the context of organic synthesis, it is involved in the suzuki–miyaura cross-coupling pathway, which is a key method for forming carbon–carbon bonds .
Result of Action
The primary result of this compound’s action in a Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon–carbon bond . This can lead to the synthesis of a wide range of organic compounds, depending on the specific organoboron reagent used.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the choice of solvent, the temperature, and the presence of a base . Additionally, the stability of this compound may be affected by factors such as temperature, light, and humidity.
Analyse Biochimique
Biochemical Properties
3-Bromo-4-isopropoxypyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is involved in glycolysis. The interaction between this compound and GAPDH can inhibit the enzyme’s activity, thereby affecting the glycolytic pathway . Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of GAPDH by this compound can lead to alterations in the glycolytic pathway, impacting cellular energy production and metabolic flux . Furthermore, this compound may affect cell signaling pathways by modulating the activity of key enzymes and proteins involved in these processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of GAPDH, inhibiting its enzymatic activity and thereby disrupting the glycolytic pathway . This inhibition can lead to changes in gene expression and cellular metabolism, as the cell attempts to compensate for the reduced glycolytic activity. Additionally, this compound may interact with other enzymes and proteins, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of GAPDH and other enzymes, resulting in prolonged effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant inhibition of GAPDH and other enzymes . Toxic or adverse effects may be observed at high doses, including potential impacts on cellular metabolism and overall health. It is important to determine the optimal dosage to achieve the desired biochemical effects without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes like GAPDH. By inhibiting GAPDH, the compound disrupts the glycolytic pathway, leading to changes in metabolic flux and metabolite levels . This disruption can have downstream effects on other metabolic pathways, as the cell adjusts to the altered glycolytic activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can determine its interactions with enzymes and proteins, thereby influencing its overall biochemical effects.
Propriétés
IUPAC Name |
3-bromo-4-propan-2-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-6(2)11-8-3-4-10-5-7(8)9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZBSKUGXMIXQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}ethan-1-one](/img/structure/B1458936.png)


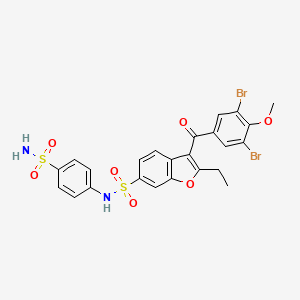
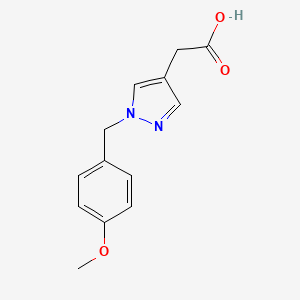


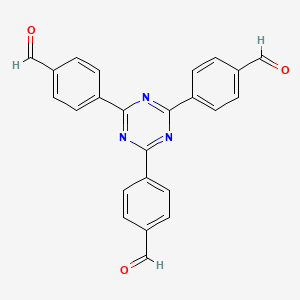
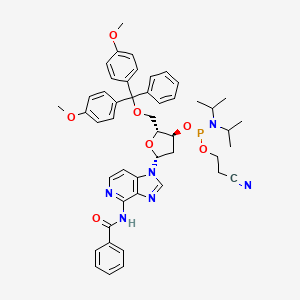


![2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B1458955.png)
